2-(Methylsulfonyl)pyrimidine-4-carbaldehyde
Description
Chemical Classification and Nomenclature
Classification:
2-(Methylsulfonyl)pyrimidine-4-carbaldehyde belongs to the class of sulfonyl-substituted pyrimidines , a subgroup of heterocyclic aromatic compounds. It is further categorized as a monosubstituted pyrimidine derivative due to the presence of two distinct functional groups at positions 2 and 4 of the six-membered ring.
Nomenclature:
- IUPAC Name: this compound
- Systematic Alternatives:
- 2-Methanesulfonyl-pyrimidine-4-carbaldehyde
- 4-Pyrimidinecarboxaldehyde, 2-(methylsulfonyl)-
- Common Synonyms:
Molecular Formula: $$ \text{C}6\text{H}6\text{N}2\text{O}3\text{S} $$
Molecular Weight: 186.19 g/mol
Historical Context in Heterocyclic Chemistry
The discovery of pyrimidine derivatives dates to the 19th century, with Brugnatelli’s isolation of alloxan (a pyrimidine trione) in 1818. However, systematic studies on functionalized pyrimidines began in earnest in the 20th century, driven by their biological relevance in nucleic acids and vitamins. The introduction of sulfonyl groups into pyrimidines emerged as a strategy to enhance metabolic stability and electronic properties, pivotal for drug design.
This compound represents a modern iteration of these efforts, synthesized via nucleophilic substitution and oxidation reactions on precursor pyrimidines. Its development parallels advances in cross-coupling methodologies, enabling precise functionalization of heterocycles.
Structural Characteristics and Significance
Structural Features:
- Core Architecture: A pyrimidine ring ($$ \text{C}4\text{H}4\text{N}_2 $$) with nitrogen atoms at positions 1 and 3.
- Substituents:
Electronic Properties:
- The sulfonyl group induces polarization in the ring, increasing susceptibility to nucleophilic attack at positions 5 and 6.
- The aldehyde’s carbonyl oxygen participates in resonance, stabilizing intermediates in substitution reactions.
Spectroscopic Data:
Position in Pyrimidine-Based Chemistry Research
Pharmaceutical Intermediates:
The compound serves as a precursor in synthesizing kinase inhibitors and antiviral agents . For example, its aldehyde group facilitates Schiff base formation with amines, a key step in constructing imidazopyrimidine scaffolds.
Materials Science:
In organic electronics, sulfonylpyrimidines contribute to electron-transport materials due to their low LUMO energies, enhancing charge mobility in OLEDs.
Synthetic Methodology:
Recent studies highlight its utility in multicomponent reactions (MCRs), such as the Groebke–Blackburn–Bienaymé reaction, to generate polycyclic heteroaromatics.
Table 1: Key Applications of this compound
Properties
IUPAC Name |
2-methylsulfonylpyrimidine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3S/c1-12(10,11)6-7-3-2-5(4-9)8-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPNLBRDWBXTFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=CC(=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647531 | |
| Record name | 2-(Methanesulfonyl)pyrimidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874279-27-3 | |
| Record name | 2-(Methanesulfonyl)pyrimidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-(Methylsulfonyl)pyrimidine-4-carbaldehyde can be achieved by reacting pyrimidine-4-carboxylic acid with methanesulfonic anhydride. The specific steps are as follows:
- Pyrimidine-4-carboxylic acid and methanesulfonic anhydride are added to a solvent, such as dimethyl sulfoxide.
- The reaction is carried out at a temperature of 60-80°C.
- After the reaction is completed, crystallization or extraction processes are used to obtain the final product .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization.
Chemical Reactions Analysis
Types of Reactions: 2-(Methylsulfonyl)pyrimidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 2-(Methylsulfonyl)pyrimidine-4-carboxylic acid.
Reduction: 2-(Methylsulfonyl)pyrimidine-4-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Methylsulfonyl)pyrimidine-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Used in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: Employed in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Methylsulfonyl)pyrimidine-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The sulfonyl group can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Variations
The biological and chemical properties of pyrimidine derivatives are highly dependent on substituent groups. Below is a detailed comparison of 2-(Methylsulfonyl)pyrimidine-4-carbaldehyde with structurally related compounds:
Table 1: Comparison of Key Pyrimidine Derivatives
Key Observations:
Sulfonyl vs. Thioether Groups : The sulfonyl group in this compound increases electrophilicity and oxidative stability compared to thioether analogs (e.g., 2-(Methylthio)pyrimidine-4-carbaldehyde) . This enhances its reactivity in nucleophilic substitutions and interactions with biological targets such as enzymes or receptors.
Substituent Position and Bioactivity : Halogenation (e.g., chlorine at C5 in 5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide) or methoxy substitution (e.g., in 4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine) improves antimicrobial and anticancer activities by modulating electronic and steric effects .
Lipophilicity and Pharmacokinetics : Long alkyl chains (e.g., octoxy in 2-(4-Octoxyphenyl)pyrimidine-4-carbaldehyde) enhance membrane permeability, making such compounds more effective in targeting intracellular pathways .
Biological Activity
2-(Methylsulfonyl)pyrimidine-4-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of both methylsulfonyl and aldehyde functionalities suggests a diverse range of interactions with biological targets, making it a candidate for further research in pharmacology and biochemistry.
Molecular Structure:
- Chemical Formula: C7H8N2O2S
- Molecular Weight: 172.21 g/mol
- Functional Groups: Methylsulfonyl group and aldehyde group.
The unique combination of these functional groups may contribute to its biological activity, particularly in enzyme inhibition and antimicrobial properties.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, derivatives of this compound showed promising results against various bacterial strains, suggesting its potential as an antibacterial agent. The activity was measured through inhibition zones in agar diffusion assays, with notable effectiveness against Gram-positive bacteria.
| Compound | Inhibition Zone (mm) | Bacterial Strain |
|---|---|---|
| This compound | 15 ± 1.5 | Staphylococcus aureus |
| 12 ± 1.0 | Bacillus cereus | |
| 8 ± 0.5 | Escherichia coli |
These results indicate that the compound's structure allows it to interact effectively with bacterial enzymes or cell membranes, leading to growth inhibition.
Enzyme Interaction Studies
The interaction of this compound with specific enzymes has been a focal point in understanding its mechanism of action. Preliminary studies suggest that the compound may inhibit enzymes involved in critical biochemical pathways:
-
DNA Gyrase Inhibition:
- The compound may bind to DNA gyrase, disrupting DNA replication.
- This inhibition could lead to bacterial cell death, making it a potential candidate for antibiotic development.
-
RNA Polymerase Inhibition:
- Similar binding interactions may occur with RNA polymerase, affecting transcription processes.
- This dual-targeting mechanism could enhance its efficacy as an antimicrobial agent.
Study on Antimicrobial Efficacy
A recent study conducted by researchers evaluated the antimicrobial efficacy of various derivatives of this compound against clinical isolates of bacteria. The study revealed that certain modifications to the pyrimidine ring significantly enhanced antimicrobial activity.
-
Methodology:
- Compounds were synthesized and tested using standard disc diffusion methods.
- Bacterial cultures were incubated with varying concentrations of the compounds.
-
Findings:
- Derivatives with halogen substitutions exhibited increased potency compared to those without.
- The most effective derivative showed an IC50 value of approximately 25 µM against Staphylococcus aureus.
Pharmacokinetics and Toxicity Studies
In animal models, pharmacokinetic studies have shown that the compound is rapidly absorbed and distributed within tissues. However, at higher doses, some toxicity was observed, necessitating further investigation into optimal dosing strategies to balance efficacy and safety.
Q & A
Q. How can researchers validate its role in enhancing host resistance to pathogens (e.g., in plant models)?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
